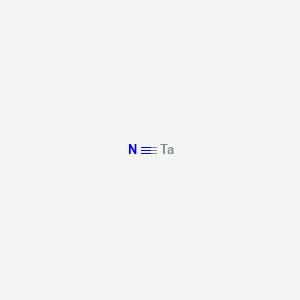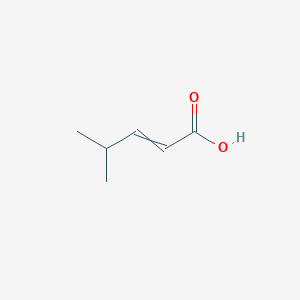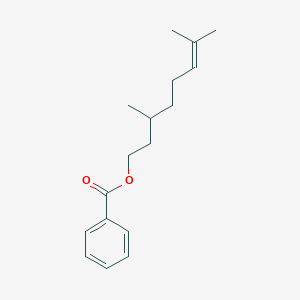
2,6-Diisocyanatonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisocyanatonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂O₂. It is a derivative of naphthalene, characterized by the presence of two isocyanate groups at the 2 and 6 positions on the naphthalene ring. This compound is a white or colorless solid at room temperature and is primarily used in the production of polyurethanes and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diisocyanatonaphthalene can be synthesized through the phosgenation of 2,6-diaminonaphthalene. The reaction typically involves the following steps:
Phosgenation: 2,6-diaminonaphthalene is reacted with phosgene (COCl₂) in the presence of a solvent such as toluene or chlorobenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the amine groups to isocyanate groups.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Phosgenation: Utilizing large reactors and continuous flow systems to handle the phosgenation reaction efficiently.
Purification and Quality Control: Employing advanced purification techniques such as fractional distillation and chromatography to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diisocyanatonaphthalene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanate groups under mild conditions to form urethanes and ureas.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
2,6-Diisocyanatonaphthalene has several applications in scientific research and industry:
Polyurethane Production: Used as a monomer in the synthesis of polyurethanes, which are essential in the manufacture of foams, adhesives, and coatings.
Material Science: Employed in the development of advanced materials such as high-performance polymers and composites.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity and ability to form biocompatible polymers.
Wirkmechanismus
The primary mechanism of action of 2,6-diisocyanatonaphthalene involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in the production of polyurethanes and other polymers, where the isocyanate groups react with polyols to form urethane linkages .
Vergleich Mit ähnlichen Verbindungen
1,5-Diisocyanatonaphthalene: Another isomer of diisocyanatonaphthalene with isocyanate groups at the 1 and 5 positions.
Toluene Diisocyanate: A widely used diisocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness: 2,6-Diisocyanatonaphthalene is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its reactivity and ability to form stable polymers make it valuable in various industrial applications .
Eigenschaften
IUPAC Name |
2,6-diisocyanatonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOCIUZBBUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611575 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-49-6 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
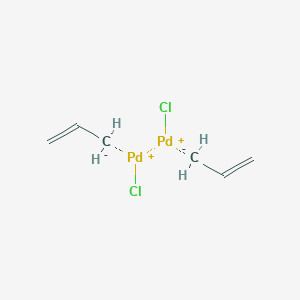
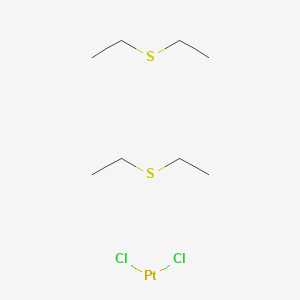
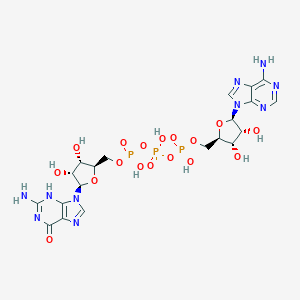

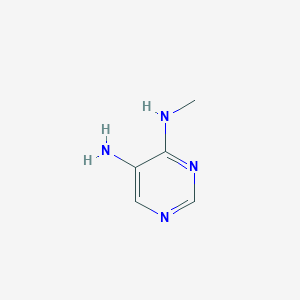
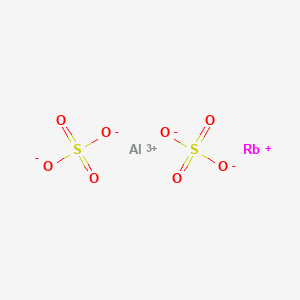
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)

